2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a hexahydroquinoline core substituted with a cyano group at position 3, a furan-2-yl moiety at position 4, and a sulfanyl bridge connecting the quinoline ring to an N-(2,3-dimethylphenyl)acetamide group. The hexahydroquinoline scaffold provides partial saturation, which may enhance conformational stability and influence pharmacokinetic properties.
The compound’s synthesis likely involves coupling reactions similar to those described for analogous sulfanyl-acetamide derivatives, such as diazonium salt coupling or thiol-ene chemistry . Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the hexahydroquinoline scaffold and sulfanyl-acetamide linkage play critical roles.
Properties
IUPAC Name |
2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-14-6-3-7-17(15(14)2)26-21(29)13-31-24-16(12-25)22(20-10-5-11-30-20)23-18(27-24)8-4-9-19(23)28/h3,5-7,10-11,22,27H,4,8-9,13H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGJXFMSJSCASQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure consistent production. The specific conditions would depend on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups to the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: In industrial settings, this compound could be used in the development of new materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Research Implications and Limitations
While the target compound shares structural motifs with bioactive analogues, direct pharmacological data are absent in the provided evidence. Further studies should prioritize:
- Enzymatic Assays: Testing against kinases or cytochrome P450 isoforms, given the hexahydroquinoline scaffold’s prevalence in kinase inhibitors .
- ADME Profiling : Evaluating solubility and metabolic stability, as high lipophilicity (LogP >4) may limit bioavailability .
Biological Activity
The compound 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule featuring a unique combination of functional groups that suggest significant potential for biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is . Its structure includes:
- Hexahydroquinoline core : Known for various pharmacological activities.
- Furan ring : Imparts reactivity and potential biological significance.
- Cyano group : Often associated with diverse biological effects.
The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The cyano and furan groups are crucial for binding to these targets, potentially leading to the modulation of various biological pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance:
- In vitro studies have shown that derivatives of hexahydroquinoline exhibit activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for similar compounds have been reported to be around , indicating moderate antibacterial activity .
Antioxidant Properties
The antioxidant potential of compounds in this class is also noteworthy. Studies utilizing the DPPH radical scavenging assay have demonstrated that certain derivatives can effectively inhibit oxidative stress markers .
Study 1: Antibacterial Effects
A study conducted on a related compound demonstrated its efficacy against Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth through agar well-diffusion methods. The reference drug used for comparison was ciprofloxacin .
Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of similar compounds to bacterial regulatory proteins. These studies revealed binding energies ranging from to , suggesting strong interactions that could lead to effective antibacterial action .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Antibacterial Activity | Antioxidant Activity |
|---|---|---|---|
| Compound A | Hexahydroquinoline core with furan and cyano groups | MIC: 12.5 μg/mL against E. coli | Moderate inhibition in DPPH assay |
| Compound B | Similar structure with additional methyl substitutions | Effective against P. aeruginosa | High antioxidant capacity |
Q & A
Q. What are the key structural features of this compound that influence its reactivity and biological activity?
The compound contains a hexahydroquinoline core fused with a furan ring, a cyano group at position 3, and a thioacetamide moiety linked to a 2,3-dimethylphenyl group. The furan ring contributes π-π stacking potential, while the cyano group enhances electrophilicity, critical for nucleophilic reactions. The thioacetamide bridge allows for hydrogen bonding and metal coordination, which may modulate enzyme inhibition . Structural analogs in the evidence highlight the importance of substituents on biological activity—e.g., bromine or methoxy groups in similar compounds alter solubility and binding affinity .
Q. What synthetic strategies are recommended for preparing this compound?
The synthesis likely involves a multi-step approach:
- Step 1: Condensation of 4-(furan-2-yl)-5-oxohexahydroquinoline with a cyanoacetylating agent to introduce the 3-cyano group.
- Step 2: Thiolation via nucleophilic substitution (e.g., using thiourea or Lawesson’s reagent) to install the sulfanyl group.
- Step 3: Coupling with 2-(2,3-dimethylphenylamino)acetic acid using carbodiimide-mediated amide bond formation. Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid side products like over-oxidation of the furan ring .
Q. How should researchers validate the compound’s purity and structure?
Use a combination of:
- HPLC-MS (high-performance liquid chromatography-mass spectrometry) to confirm molecular weight and detect impurities.
- NMR spectroscopy :
- 1H NMR to verify substituent positions (e.g., methyl groups on the phenyl ring at δ 2.1–2.3 ppm).
- 13C NMR to identify the carbonyl (C=O) at ~170 ppm and cyano (C≡N) at ~115 ppm.
- Elemental analysis to validate stoichiometry (±0.3% tolerance) .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Docking studies (e.g., AutoDock Vina) can model binding to enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the furan and acetamide groups as hydrogen bond donors/acceptors.
- Molecular dynamics simulations assess stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å for 50 ns).
- QSAR models correlate substituent effects (e.g., electron-withdrawing cyano groups) with activity trends observed in analogs .
Q. What experimental designs are optimal for evaluating anti-inflammatory or anticancer activity?
- In vitro assays :
- COX-2 inhibition : Measure IC50 using a fluorometric kit (compare to celecoxib as a positive control).
- Cell viability : Use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with dose ranges of 1–100 μM.
- In vivo models : Administer the compound (10–50 mg/kg) in a murine carrageenan-induced paw edema model, monitoring neutrophil infiltration via myeloperoxidase (MPO) activity .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers.
- Control experiments : Verify assay conditions (e.g., serum concentration in cell culture affects solubility).
- Structural analogs : Test derivatives with modified substituents (e.g., replacing furan with thiophene) to isolate pharmacophore contributions .
Q. What strategies improve the compound’s metabolic stability?
- Prodrug design : Mask the cyano group as a nitrile oxide or incorporate biodegradable esters.
- Microsomal assays : Incubate with liver microsomes (human or rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the furan ring).
- Stabilization : Introduce electron-donating groups (e.g., methoxy) to reduce oxidative degradation .
Methodological Notes
- Synthesis optimization : Use Design of Experiments (DoE) to screen parameters (e.g., temperature, catalyst loading) and reduce side reactions .
- Data interpretation : Apply cheminformatics tools (e.g., PubChem’s BioActivity data) to contextualize results against existing analogs .
- Safety protocols : Follow OSHA guidelines for handling cyanogenic intermediates (e.g., PPE, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
